5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4/c1-29-21-7-5-20(6-8-21)27-11-9-26(10-12-27)15-22-14-23(28)24(17-30-22)31-16-18-3-2-4-19(25)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAQOUQIKSGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common approach is to start with the preparation of the pyranone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on substituent variations, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Electronic Effects: The 3-fluorophenylmethoxy group in the target compound may confer distinct electronic effects compared to the 4-fluorophenylmethoxy analog . Meta-substitution could reduce steric hindrance at receptor sites compared to para-substitution.
Core Heterocycle Variations :
- Pyran-4-one analogs (e.g., ) are more likely to engage in hydrogen bonding via the ketone oxygen, whereas triazole-thione () or furan-thione () cores may prioritize hydrophobic interactions.
Biological Target Hypotheses :
- The target compound’s piperazine and fluorophenyl motifs are common in 5-HT1A/2A receptor ligands and AMPK activators (e.g., ). Its lack of a trifluoromethyl group (cf. ) may reduce off-target kinase inhibition.
Biological Activity
5-[(3-Fluorophenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and pain modulation. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a pyranone core, a piperazine moiety, and fluorophenyl and methoxy substituents. This unique arrangement is believed to contribute to its biological effects.
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
- Neuroprotective Effects : Studies indicate that this compound exhibits significant neuroprotective properties, particularly in models of acute cerebral ischemia.
- Pain Modulation : The compound acts as a modulator of P2X receptors, which are implicated in pain pathways.
Neuroprotective Activity
Research has demonstrated that this compound significantly prolongs survival time in mice subjected to acute cerebral ischemia.
Case Study: Acute Cerebral Ischemia
In a study involving bilateral common carotid artery occlusion in Kunming mice, the compound was administered at various doses. The results showed:
| Dose (mg/kg) | Survival Time (minutes) | Mortality Rate (%) |
|---|---|---|
| 0 | 8.67 ± 1.12 | 100 |
| 10 | 14.30 ± 1.98 | 50 |
| 20 | 14.62 ± 1.89 | 30 |
| 40 | 14.83 ± 0.42 | 20 |
The data indicated that higher doses correlated with increased survival times and reduced mortality rates, suggesting potent neuroprotective activity at all tested doses .
The exact mechanism through which this compound exerts its neuroprotective effects is still under investigation. However, it is hypothesized that the modulation of P2X receptors plays a crucial role in its ability to mitigate neuronal damage during ischemic events.
Pain Modulation
The compound's ability to modulate P2X receptors suggests potential applications in pain management. P2X receptors are known to be involved in the transmission of pain signals, and their modulation can lead to analgesic effects.
Research Findings on Pain Modulation
A patent detailing the use of piperazine derivatives as P2X3 receptor modulators highlights the relevance of compounds like this one in pain treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
